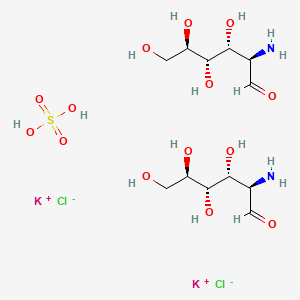
Glucosamine Sulfate Potassium Chloride
Übersicht
Beschreibung
Glucosamin-Sulfat-Kaliumchlorid: ist eine Verbindung, die häufig in Nahrungsergänzungsmitteln verwendet wird, um die Gesundheit der Gelenke zu unterstützen. Es ist eine Kombination aus Glucosaminsulfat und Kaliumchlorid, wobei Glucosamin ein Aminoszucker ist, der eine entscheidende Rolle bei der Bildung und Reparatur von Knorpel spielt. Diese Verbindung wird häufig zur Linderung von Symptomen der Osteoarthritis und anderer gelenksbedingter Erkrankungen eingesetzt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Glucosamin-Sulfat-Kaliumchlorid wird typischerweise durch die Reaktion von Glucosaminhydrochlorid mit Kaliumsulfat synthetisiert. Die Reaktion umfasst die folgenden Schritte:
Auflösung: Glucosaminhydrochlorid wird in Wasser gelöst.
Neutralisation: Kaliumhydroxid wird hinzugefügt, um die Lösung zu neutralisieren.
Sulfatierung: Kalium-sulfat wird dann zu der Lösung gegeben, was zur Bildung von Glucosamin-sulfat-Kaliumchlorid führt.
Kristallisation: Die Lösung wird kristallisieren lassen, und die Kristalle werden gesammelt und getrocknet.
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Glucosamin-sulfat-Kaliumchlorid großtechnische Reaktoren, in denen die obigen Reaktionen unter kontrollierten Bedingungen durchgeführt werden. Der Prozess umfasst:
Mischen: Große Mischer werden verwendet, um die Reaktanten zu kombinieren.
Erhitzen: Die Mischung wird erhitzt, um die Reaktion zu erleichtern.
Filtration: Die resultierende Lösung wird filtriert, um Verunreinigungen zu entfernen.
Kristallisation: Die gereinigte Lösung wird dann kristallisiert, um das Endprodukt zu erhalten.
Chemische Reaktionsanalyse
Reaktionstypen: Glucosamin-Sulfat-Kaliumchlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Hydrolyse: In wässrigen Lösungen kann Glucosaminsulfat zu Glucosamin und Schwefelsäure hydrolysieren.
Oxidation: Glucosamin kann zu Glucosaminsäure oxidiert werden.
Substitution: Die Sulfatgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Wasser und saure oder basische Bedingungen.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Substitution: Verschiedene Reagenzien, abhängig von der gewünschten Substitution.
Hauptprodukte gebildet:
Hydrolyse: Glucosamin und Schwefelsäure.
Oxidation: Glucosaminsäure.
Substitution: Verschiedene substituierte Glucosamin-Derivate.
Analyse Chemischer Reaktionen
Types of Reactions: Glucosamine sulfate potassium chloride undergoes several types of chemical reactions, including:
Hydrolysis: In aqueous solutions, glucosamine sulfate can hydrolyze to form glucosamine and sulfuric acid.
Oxidation: Glucosamine can be oxidized to form glucosaminic acid.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed:
Hydrolysis: Glucosamine and sulfuric acid.
Oxidation: Glucosaminic acid.
Substitution: Various substituted glucosamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemie: Glucosamin-sulfat-Kaliumchlorid wird als Vorläufer bei der Synthese verschiedener Glucosamin-Derivate verwendet, die wichtig für die Untersuchung von Glykosaminoglykanen und anderen biologischen Molekülen sind .
Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um die Auswirkungen von Glucosamin auf zelluläre Prozesse zu untersuchen, einschließlich seiner Rolle bei der Synthese von Knorpel und anderen Bindegeweben .
Medizin: Glucosamin-Sulfat-Kaliumchlorid wird häufig zur Behandlung von Osteoarthritis und anderen Gelenkerkrankungen eingesetzt. Es wird angenommen, dass es zur Reparatur und Erhaltung des Knorpels beiträgt und so Schmerzen lindert und die Gelenkfunktion verbessert .
Industrie: In der pharmazeutischen Industrie wird diese Verbindung zur Formulierung von Nahrungsergänzungsmitteln und Medikamenten verwendet, die die Gelenkgesundheit verbessern sollen .
Wirkmechanismus
Glucosamin-Sulfat-Kaliumchlorid entfaltet seine Wirkungen hauptsächlich durch die folgenden Mechanismen:
Knorpelsynthese: Glucosamin ist ein Vorläufer für Glykosaminoglykane, die essentielle Bestandteile des Knorpels sind.
Entzündungshemmende Wirkungen: Glucosamin hat sich gezeigt, Entzündungen im Gelenkgewebe zu reduzieren, was Schmerzen lindern und die Gelenkfunktion verbessern kann.
Molekularziele und -pfade: Glucosamin interagiert mit verschiedenen molekularen Zielen, darunter Enzyme, die am Knorpelabbau und der -synthese beteiligt sind.
Wirkmechanismus
Glucosamine sulfate potassium chloride exerts its effects primarily through the following mechanisms:
Cartilage Synthesis: Glucosamine is a precursor for glycosaminoglycans, which are essential components of cartilage.
Anti-inflammatory Effects: Glucosamine has been shown to reduce inflammation in joint tissues, which can alleviate pain and improve joint function.
Molecular Targets and Pathways: Glucosamine interacts with various molecular targets, including enzymes involved in cartilage degradation and synthesis.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Glucosaminhydrochlorid: Eine weitere häufige Form von Glucosamin, die in Nahrungsergänzungsmitteln verwendet wird. Es ähnelt Glucosamin-sulfat-Kaliumchlorid, jedoch fehlt die Sulfatgruppe.
N-Acetylglucosamin: Ein Derivat von Glucosamin, das in verschiedenen biologischen und medizinischen Anwendungen verwendet wird.
Chondroitinsulfat: Chondroitinsulfat wird oft in Kombination mit Glucosamin verwendet und ist eine weitere Verbindung, die die Gelenkgesundheit unterstützt.
Vergleich:
Glucosaminhydrochlorid vs. Glucosamin-sulfat-Kaliumchlorid: Glucosamin-sulfat-Kaliumchlorid wird aufgrund des Vorhandenseins der Sulfatgruppe, die für die Knorpelsynthese essentiell ist, als wirksamer zur Unterstützung der Gelenkgesundheit angesehen.
N-Acetylglucosamin vs. Glucosamin-sulfat-Kaliumchlorid: N-Acetylglucosamin ist stabiler und hat im Vergleich zu Glucosamin-sulfat-Kaliumchlorid unterschiedliche biologische Wirkungen.
Chondroitinsulfat vs. Glucosamin-sulfat-Kaliumchlorid: Beide Verbindungen werden zur Unterstützung der Gelenkgesundheit eingesetzt, aber sie wirken durch unterschiedliche Mechanismen.
Eigenschaften
IUPAC Name |
dipotassium;(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13NO5.2ClH.2K.H2O4S/c2*7-3(1-8)5(11)6(12)4(10)2-9;;;;;1-5(2,3)4/h2*1,3-6,9-12H,2,7H2;2*1H;;;(H2,1,2,3,4)/q;;;;2*+1;/p-2/t2*3-,4+,5+,6+;;;;;/m00...../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYRLIPOHALCCV-VQRMJQQYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O.[Cl-].[Cl-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O.[Cl-].[Cl-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2K2N2O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1296149-08-0 | |
| Record name | Glucosamine sulfate potassium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1296149080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLUCOSAMINE SULFATE POTASSIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15VQ11I66N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the analytical challenges in characterizing Glucosamine Sulfate Potassium Chloride and how have researchers addressed them?
A1: Analyzing this compound can be challenging. For instance, using High-Performance Liquid Chromatography (HPLC) with UV detection at the commonly used wavelength for Glucosamine (195 nm) can lead to interference from chloride ions present in the compound []. To overcome this, researchers have explored alternative detection methods and chromatographic conditions. One approach involves using a different type of HPLC column (Hedera NH2) and a mobile phase consisting of acetonitrile and phosphate buffer []. This method has shown improved separation and accurate quantification of Glucosamine without the need for derivatization. Additionally, thin layer chromatography (TLC) has been successfully employed to detect related substances in this compound, offering a simple, sensitive, and specific analytical tool for quality control [].
Q2: How does the preparation method of this compound impact its purity and what are the implications for its use in pharmaceutical applications?
A3: The purity of this compound is crucial, especially for pharmaceutical use. Studies highlight that achieving high purity levels requires careful control of the manufacturing process []. A multi-step process involving ion exchange reactions, the addition of a precipitating solvent like ethanol, and freeze-drying is typically employed [, ]. Optimization of parameters such as reaction temperature, reactant ratios, and solvent concentration is essential to maximize yield and minimize impurities. High purity levels are critical for ensuring the safety and efficacy of this compound in clinical settings.
Q3: Are there any safety concerns regarding the potassium content in this compound for specific patient populations?
A4: Yes, the potassium content in this compound raises concerns for patients with conditions requiring restricted potassium intake, such as those with renal disease []. While Glucosamine Hydrochloride and N-acetylglucosamine supplements available in Japan contain minimal potassium, foreign products often use this compound for stabilization, leading to significantly higher potassium levels []. This discrepancy highlights the importance of clear labeling and awareness among healthcare professionals regarding the potassium content of different Glucosamine supplements, especially when prescribing them to patients with restricted potassium intake.
Q4: What research has been conducted on improving the formulation of this compound?
A6: Researchers have investigated improving the delivery and efficacy of this compound through advanced formulations. One study focused on optimizing the parameters for aqueous-based film coating of tablets containing the compound []. This research explored the influence of spray rate and inlet air temperature on coating uniformity, efficiency, and stability, paving the way for developing oral dosage forms with enhanced bioavailability and patient compliance.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromoimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1513065.png)
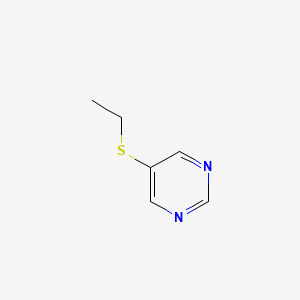
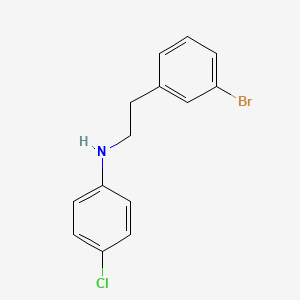
![(1S,4S)-2-Naphthalen-2-ylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid](/img/structure/B1513072.png)
![1-(6-bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol](/img/structure/B1513073.png)
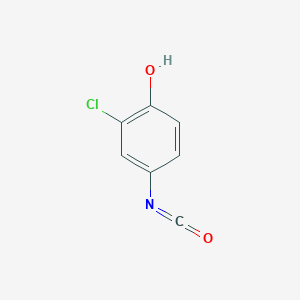
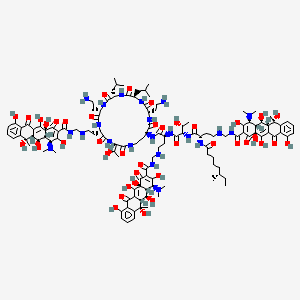
![7-chloro-Oxazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B1513085.png)
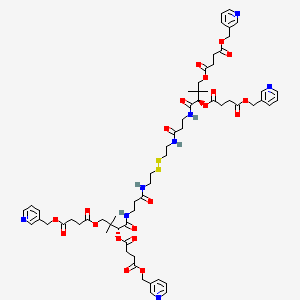
![[4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-3-YL-acetic acid](/img/structure/B1513089.png)
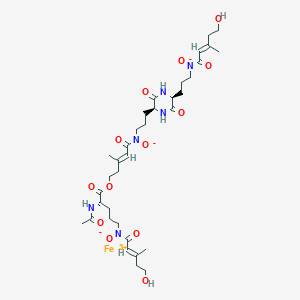

![2-chloro-4-[(3-ethoxy-3-oxopropyl)ethylamino]-5-Pyrimidinecarboxylic acid ethyl ester](/img/structure/B1513097.png)
